KYA1797K -

KYA1797K

Catalog Number: EVT-271200
CAS Number:
Molecular Formula: C17H11KN2O6S2
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, more commonly known in scientific literature as KYA1797K, is a small molecule that has garnered significant attention in preclinical cancer research. [, , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Wnt/β-catenin and RAS signaling pathways, two crucial pathways frequently dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ] KYA1797K acts by promoting the degradation of both β-catenin and RAS proteins, key components of their respective signaling pathways. [, , , , , , , , , , , , , , , , , ] This dual-targeting ability makes it a promising candidate for further investigation as a potential therapeutic agent for cancers where these pathways are implicated. [, , , , , , , , , , , , , , , , , ]

ICG-001

  • Compound Description: ICG-001 is a small molecule that inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and cAMP response element-binding protein (CREB)-binding protein (CBP). []
  • Relevance: ICG-001 and KYA1797K both target the Wnt/β-catenin pathway, but they employ different mechanisms. ICG-001 prevents β-catenin from binding to CBP, while KYA1797K promotes β-catenin degradation. In a study comparing the two compounds, KYA1797K demonstrated superior efficacy in protecting against kidney aging. []
  • Compound Description: BMS-202 is a known inhibitor of the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). []
  • Relevance: Although primarily recognized as a Wnt/β-catenin inhibitor, KYA1797K has shown weak binding affinity for PD-L1, similar to BMS-202. This suggests potential off-target effects of KYA1797K related to PD-1/PD-L1 checkpoint inhibition. []
  • Compound Description: FOLFOX is a chemotherapy regimen commonly used in the treatment of gastric cancer. It typically includes 5-fluorouracil, oxaliplatin, and leucovorin. []
  • Relevance: Research indicates that gastric cancer tissues often exhibit elevated levels of both β-catenin and RAS. KYA1797K, through its ability to degrade both β-catenin and RAS, effectively suppressed tumor growth in models resistant to FOLFOX, highlighting its potential as a therapeutic strategy for FOLFOX-resistant gastric cancer. []

Bone morphogenetic protein 4 (BMP4)

  • Compound Description: BMP4 is a signaling protein known to induce intestinal differentiation. []
  • Relevance: KYA1797K, through its inhibition of both Wnt/β-catenin and RAS pathways, caused morphological changes in tumor organoids similar to those induced by BMP4. This suggests that KYA1797K's dual inhibition strategy may hold therapeutic potential for colorectal cancer treatment. []

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication commonly used to treat various cancers. []
  • Relevance: Studies have explored the use of Wnt/β-catenin pathway inhibitors, including KYA1797K, in combination with paclitaxel for cancer treatment. Combining a Wnt pathway inhibitor, such as LGK974, with paclitaxel was found to potentially enhance immunity and suppress tumor cell proliferation. []

LGK974

  • Compound Description: LGK974 is an inhibitor of the Wnt/β-catenin signaling pathway. []
  • Relevance: LGK974, similar to KYA1797K, targets the Wnt/β-catenin pathway, indicating a shared mechanism of action. []
  • Compound Description: Super-TDU is a small molecule inhibitor specifically targeting the transcriptional coactivator with PDZ-binding motif (TAZ) and Yes-associated protein (YAP). []
  • Relevance: Research indicates a synergistic relationship between the YAP and β-catenin pathways in promoting H. pylori-induced gastric carcinogenesis. Both Super-TDU and KYA1797K, by inhibiting YAP and β-catenin respectively, demonstrated significant alleviation of gastric inflammation and epithelial DNA damage in H. pylori-infected mice models. []
Overview

KYA1797K is a novel small molecule recognized for its potential in targeting the Wnt/β-catenin signaling pathway and Ras degradation, particularly in the context of cancer treatment. It has garnered attention due to its ability to destabilize β-catenin and degrade Ras, making it a promising candidate for therapeutic applications in colorectal cancer and possibly other malignancies.

Source

The compound was identified through high-content screening of a chemical library and has been characterized in several studies focusing on its interaction with β-catenin and Ras proteins. Key research articles have highlighted its binding properties, molecular mechanisms, and therapeutic implications in cancer biology .

Classification

KYA1797K is classified as a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It is also categorized as a Ras modulator due to its ability to induce degradation of Ras proteins, which are frequently mutated in various cancers, including colorectal cancer.

Synthesis Analysis

Methods

The synthesis of KYA1797K involves organic chemistry techniques that typically include the formation of key functional groups necessary for its biological activity. The compound features an atypical 2-thioxo-4-thiazolidinone motif, which is derived from rhodanine. This structural feature is crucial for its interaction with target proteins .

Technical Details

The synthesis process may include:

  • Reagents: Specific reagents that facilitate the formation of thiazolidinone rings.
  • Conditions: Controlled temperature and pH levels to ensure optimal reaction conditions.
  • Purification: Techniques such as chromatography to isolate KYA1797K from reaction by-products.
Molecular Structure Analysis

Structure

KYA1797K's molecular structure includes a biphenyl core and a thiazolidinone ring. The compound's geometry allows it to fit into the binding pocket of proteins like programmed death-ligand 1 (PD-L1) and Axin, facilitating its role as an inhibitor .

Data

  • Molecular Formula: C₁₃H₁₁N₃O₂S
  • Molecular Weight: Approximately 273.31 g/mol
  • 3D Structure: The compound can be modeled using molecular docking software to visualize its interactions with target proteins.
Chemical Reactions Analysis

Reactions

KYA1797K undergoes several key reactions within biological systems:

  • Binding Reactions: It binds to Axin, enhancing the β-catenin destruction complex's activity, leading to increased phosphorylation and degradation of β-catenin and Ras proteins .
  • Degradation Pathways: The compound promotes proteasomal degradation of Ras through mechanisms independent of traditional Wnt signaling pathways.

Technical Details

The interactions involve:

Mechanism of Action

Process

The mechanism by which KYA1797K exerts its effects involves:

  1. Binding to Axin: This binding stabilizes the β-catenin destruction complex.
  2. Phosphorylation of Ras: KYA1797K induces phosphorylation at specific threonine residues (Thr-144 and Thr-148) on Ras, leading to its degradation .
  3. Inhibition of β-Catenin Signaling: By promoting β-catenin degradation, KYA1797K reduces the transcriptional activity associated with oncogenic processes.

Data

Empirical studies have shown that KYA1797K effectively reduces levels of both β-catenin and Ras in colorectal cancer cell lines, correlating with decreased cell proliferation and transformation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant Data or Analyses

Studies have employed various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of KYA1797K during synthesis .

Applications

Scientific Uses

KYA1797K has significant potential applications in:

  • Cancer Therapy: Particularly for colorectal cancer patients with mutations in APC and KRAS genes. Its ability to degrade oncogenic proteins positions it as a candidate for overcoming resistance to existing therapies .
  • Research Tool: Used in studies investigating Wnt/β-catenin signaling pathways and their roles in tumorigenesis.

Properties

Product Name

KYA1797K

IUPAC Name

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Molecular Formula

C17H11KN2O6S2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;

InChI Key

PHUNRLYHXGMOLG-WQRRWHLMSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Solubility

Soluble in DMSO

Synonyms

KYA1797K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.